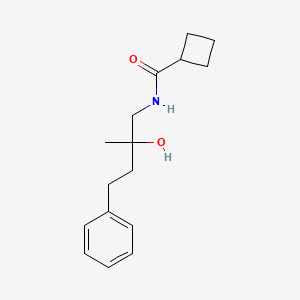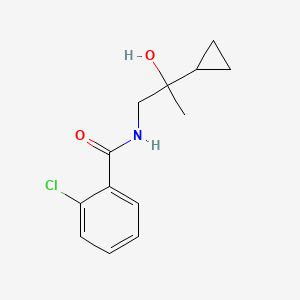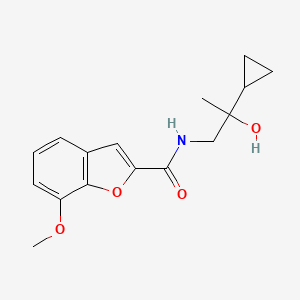![molecular formula C21H26N2O4 B6488517 3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 941965-00-0](/img/structure/B6488517.png)
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known as MMPE, is an important compound in the field of scientific research. It is a synthetic molecule that has a wide range of applications in the laboratory, including as a substrate for biochemical and physiological studies. MMPE is also used in drug discovery and development as a potential drug candidate.
Mechanism of Action
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide binds to a variety of proteins, including enzymes and receptors. It specifically binds to the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By binding to this enzyme, this compound inhibits its activity, leading to an accumulation of acetylcholine in the brain. This can lead to an increase in neuronal activity, which can have a variety of effects on the body, depending on the location of the activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been found to increase the activity of certain enzymes, such as acetylcholinesterase. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative effects, and has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized in the laboratory. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and oxygen, and can degrade over time.
Future Directions
There are several potential future directions for 3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide research. It could be used to study the effects of drugs on various cellular processes, such as cell proliferation, apoptosis, and gene expression. Additionally, it could be used to study the effects of drugs on the nervous system, and to develop new drugs for the treatment of neurological disorders. Additionally, it could be used to study the effects of drugs on cancer cells, and to develop new drugs for the treatment of cancer. Finally, it could be used to study the effects of drugs on the immune system, and to develop new drugs for the treatment of autoimmune diseases.
Synthesis Methods
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can be synthesized by a two-step process. The first step involves the condensation of 4-methoxyphenol and morpholine in the presence of p-toluenesulfonic acid, which yields the intermediate 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethanol. The second step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield the desired product.
Scientific Research Applications
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is widely used in scientific research. It is a substrate for biochemical and physiological studies, and is also used in drug discovery and development as a potential drug candidate. It has been used in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. Additionally, this compound has been used to study the effects of drugs on various cellular processes, such as cell proliferation, apoptosis, and gene expression.
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-8-6-16(7-9-18)20(23-10-12-27-13-11-23)15-22-21(24)17-4-3-5-19(14-17)26-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKIMIQNKXJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)
![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)
![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)

![1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one](/img/structure/B6488483.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B6488505.png)
![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B6488520.png)
